molecular formula C18H17N3O2 B11495866 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide

Cat. No.: B11495866
M. Wt: 307.3 g/mol
InChI Key: TUKMDPMQJXSXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide is a synthetic organic compound characterized by its unique structure, which includes a phenylacetamide backbone and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the phenylacetamide group: This step involves the reaction of the oxadiazole intermediate with phenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a phenylacetamide backbone and a 1,2,4-oxadiazole ring

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H17N3O2/c1-12-10-15(18-19-13(2)23-21-18)8-9-16(12)20-17(22)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

TUKMDPMQJXSXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.